+4 Da Mass Shift Provides Baseline Resolution from Unlabeled Tazobactam in Complex Biological Matrices
Tazobactam-d4 delivers a +4 Da mass shift relative to unlabeled tazobactam, compared with +2 Da for tazobactam-15N,d2 and +5 Da for tazobactam-13C2,15N3. The 4 Da shift is sufficient to eliminate isotopic cross-talk between the internal standard and the analyte MRM channels in triple-quadrupole MS, while the +2 Da shift from tazobactam-15N,d2 risks overlapping with the natural-abundance 34S or 13C isotopologue peaks of the unlabeled analyte . A 2012 UPLC-MS/MS method demonstrated that six deuterated β-lactam internal standards, structurally analogous to tazobactam-d4, achieved intra-assay precision (CV) ≤8.4% and inter-assay precision ≤11.7% in human plasma across a 0.5–100 μg/mL range [1].
| Evidence Dimension | Mass shift (Da) vs. unlabeled tazobactam |
|---|---|
| Target Compound Data | +4 Da (4 deuterium atoms; nominal MW 304.32) |
| Comparator Or Baseline | Tazobactam-15N,d2: +2 Da; Tazobactam-13C2,15N3: +5 Da; Unlabeled tazobactam: 0 Da (300.3 g/mol) |
| Quantified Difference | Tazobactam-d4 +4 Da vs. unlabeled; 2 Da greater than tazobactam-15N,d2; 1 Da less than 13C2,15N3 |
| Conditions | Nominal mass comparison; LC-MS/MS MRM transitions in human plasma matrix; Waters ACQUITY UPLC BEH C18 column, 1.7 μm, 100 mm × 2.1 mm |
Why This Matters
A ≥4 Da mass shift is the industry-recognized minimum for reliable differentiation between an internal standard and the target analyte in complex biological matrices, making tazobactam-d4 the lowest-cost isotopologue that achieves this threshold.
- [1] Carlier M, Stove V, Roberts JA, et al. Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method. Int J Antimicrob Agents. 2012;40(5):416-422. doi:10.1016/j.ijantimicag.2012.06.022 View Source
